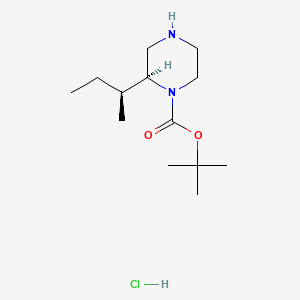

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride

説明

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride (CAS 1217442-47-1) is a chiral piperazine derivative with a molecular formula of C₁₃H₂₇ClN₂O₂ and a molecular weight of 278.82 g/mol. It is characterized by a tert-butyl carbamate group at the 1-position and a stereospecific sec-butyl substituent at the 2-position of the piperazine ring, with both chiral centers in the S-configuration. This compound is typically stored under dry, sealed conditions at room temperature . Piperazine derivatives are widely utilized as intermediates in pharmaceutical synthesis due to their versatility in modulating physicochemical properties and biological activity.

特性

IUPAC Name |

tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t10-,11+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRYWOUDJCIOGU-VZXYPILPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725485 | |

| Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217442-47-1 | |

| Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Rhodium-Catalyzed Asymmetric Hydrogenation

The chiral hydrogenation of tetrahydropyrazine derivatives using Rh-BINAP catalysts stands as a cornerstone method for constructing enantiomerically enriched piperazine cores. In US5723615A, hydrogenation of the substrate 1 (Figure 1) under 50 bar H₂ at 70°C with a Rh-(R)-BINAP complex achieved 96% yield and 99% ee for the (S)-piperazine product 2 . This method avoids classical resolution steps, streamlining the synthesis of stereodefined intermediates.

Critical Parameters :

-

Catalyst Loading : 0.1–5 mol% Rh-(R)-BINAP ensures optimal activity without oversaturation.

-

Hydrogen Pressure : Elevated pressures (2–300 atm) enhance reaction rates and stereoselectivity.

-

Temperature : 20–100°C balances kinetic control and catalyst stability.

For (S)-tert-butyl 2-((S)-sec-butyl)piperazine-1-carboxylate, introducing the sec-butyl group may require pre-functionalization of the pyrazine precursor prior to hydrogenation. For example, alkylation of a pyrazine intermediate with sec-butyl bromide could install the substituent, followed by asymmetric hydrogenation to set the piperazine stereochemistry.

Acid-Mediated Deprotection and Hydrochloride Formation

tert-Butoxycarbonyl (Boc) Group Removal

Deprotection of Boc-protected piperazines under acidic conditions is a widely adopted strategy. In US5945534A, stirring tert-butyl (S)-piperazine-2-carboxylate with 32% HCl at 100°C for 20 minutes yielded (S)-piperazine-2-carboxylic acid dihydrochloride in 41% yield. While this method efficiently generates hydrochloride salts, prolonged heating or excessive acid concentration risks racemization.

Optimization Insights :

-

Acid Choice : Hydrochloric acid (32%) provides superior protonation versus sulfuric or trifluoroacetic acid.

-

Temperature Control : Maintaining 100°C prevents intermediate degradation while ensuring complete deprotection.

Comparative Analysis of Synthetic Routes

Table 1: Key Metrics for Piperazine Synthesis Methods

| Method | Yield (%) | ee (%) | Conditions | Citation |

|---|---|---|---|---|

| Rh-BINAP Hydrogenation | 96 | 99 | 70°C, 50 bar H₂, MeOH | |

| HCl Deprotection | 41 | 77.6 | 100°C, 32% HCl, 20 min | |

| CuAAC Functionalization | 97 | N/A | RT, (MeCN)₄CuBF₄, CH₂Cl₂ |

The Rh-BINAP method excels in stereocontrol but requires high-pressure equipment. Acid deprotection is operationally simple but lower-yielding. Click chemistry offers modularity but necessitates pre-functionalized intermediates.

化学反応の分析

Types of Reactions

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various alkylated derivatives.

科学的研究の応用

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

類似化合物との比較

Alkyl-Substituted Piperazine Derivatives

Compounds with alkyl chains at the 2-position exhibit structural similarity but differ in chain length and branching:

Key Differences :

- Branching and Position : The sec-butyl group in the target compound introduces greater steric hindrance compared to linear propyl chains.

Oxygen-Containing Substituents

Hydroxyethyl or methoxymethyl groups enhance polarity and hydrogen-bonding capacity:

Key Differences :

Aromatic and Bulky Substituents

Aromatic groups introduce π-π interactions and bulk:

Key Differences :

生物活性

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, a compound with the CAS number 1217442-47-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

Research indicates that piperazine derivatives, including this compound, may exhibit various biological activities through interactions with specific biological targets. These compounds can influence neurotransmitter systems and may act as ligands for various receptors, including muscarinic acetylcholine receptors and other G-protein coupled receptors (GPCRs) .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, a related compound demonstrated significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, suggesting that structural modifications in piperazine can enhance anticancer activity . The mechanism involves the activation of pathways that promote cell death in cancerous cells.

Neuropharmacological Effects

Piperazine derivatives are known to interact with the central nervous system. They may modulate neurotransmitter release and receptor activity, potentially providing therapeutic effects in neurological disorders. Specifically, compounds like this compound could influence dopamine or serotonin pathways, which are crucial in mood regulation and cognitive functions .

Case Studies

Several studies have investigated the biological activity of piperazine derivatives:

- Study on Cytotoxicity :

- Neuropharmacological Assessment :

Data Table

The following table summarizes key findings from research on this compound:

Q & A

Q. What synthetic strategies are recommended for preparing (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, and how can stereochemical purity be ensured?

The synthesis typically involves sequential Boc protection, chiral resolution, and HCl salt formation. A palladium-catalyzed amination reaction (e.g., coupling tert-butyl piperazine-1-carboxylate with a sec-butyl halide) is a key step, followed by Boc deprotection using HCl . To ensure stereochemical purity:

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- X-ray crystallography : Resolve absolute configuration and confirm stereochemistry using SHELXL or similar software .

- NMR spectroscopy : Assign peaks for the tert-butyl (δ ~1.4 ppm), piperazine (δ ~3.5 ppm), and sec-butyl (δ ~0.8–1.6 ppm) groups. Use 2D experiments (COSY, HSQC) to verify connectivity .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ ions).

- Elemental analysis : Validate C, H, N, and Cl content (±0.3% tolerance) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Intermolecular hydrogen bonds (e.g., N–H···O or N–H···Cl interactions) stabilize the crystal lattice and affect solubility, melting point, and stability. For example:

Q. What methodologies resolve contradictions in enantiomeric excess (ee) measurements between HPLC and X-ray data?

Discrepancies may arise from:

- Dynamic resolution during crystallization : Preferential crystallization of one enantiomer, leading to higher ee in solid state vs. solution.

- Method calibration errors : Validate HPLC columns (e.g., Chiralpak IA/IB) with reference standards.

- X-ray twinning : Use SHELXL’s TWIN command to refine data from twinned crystals .

- Cross-validate with vibrational CD (VCD) or NMR derivatization (e.g., Mosher’s esters) .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the piperazine ring’s conformational flexibility and tert-butyl steric effects .

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., piperazine N-atoms) for functionalization .

- MD simulations : Assess stability in aqueous vs. lipid bilayer environments for drug delivery applications .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiopurity?

- Flow chemistry : Continuous processing minimizes racemization during Boc deprotection .

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology.

- In situ monitoring : Use PAT tools (e.g., ReactIR) to track intermediates and adjust conditions dynamically .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。